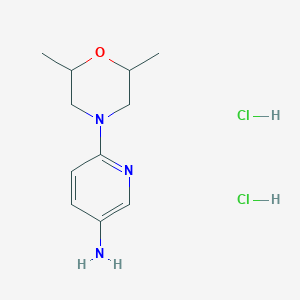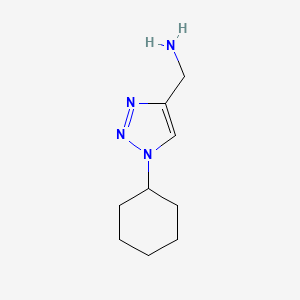
(1-cyclohexyl-1H-1,2,3-triazol-4-yl)méthanamine
Vue d'ensemble
Description
1H-1,2,3-Triazole molecules play a vital role in pharmaceuticals and agrochemicals. The triazole moiety is very important in organic chemistry due to its broad range of applications in biomedicinal, biochemical, and material sciences . These compounds are widely used in industrial applications such as dyes, photographic materials, photostabilizers, agrochemicals, and corrosion inhibitors .
Synthesis Analysis
A series of novel 1H-1,2,3-triazole analogs were synthesized via “Click” chemistry and Suzuki–Miyaura cross-coupling reaction in aqueous medium . The synthesis of triazole was accomplished using (S)-(-) ethyl lactate as a starting material .Molecular Structure Analysis
The molecular structure of 1H-1,2,3-Triazole derivatives can be characterized by various analytical and spectral techniques such as 1H NMR, 13C NMR, FT-IR, HRMS .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of 1H-1,2,3-Triazole derivatives include “Click” chemistry and Suzuki–Miyaura cross-coupling reaction .Physical And Chemical Properties Analysis
The physical and chemical properties of 1H-1,2,3-Triazole derivatives can be analyzed using various spectroscopic techniques such as 1H NMR, 13C NMR, FT-IR, HRMS .Applications De Recherche Scientifique
Découverte de médicaments
Les 1,2,3-triazoles, y compris des dérivés comme « (1-cyclohexyl-1H-1,2,3-triazol-4-yl)méthanamine », ont été largement utilisés dans la découverte de médicaments en raison de leur stabilité et de leur polyvalence . Ils imitent la liaison amide, qui est une caractéristique commune dans de nombreux médicaments, et ont été incorporés dans plusieurs composés médicinaux, tels que les anticonvulsivants, les antibiotiques, les médicaments anticancéreux et les inhibiteurs de la β-lactamase .
Synthèse organique
Le cycle triazole sert de squelette pivot dans la synthèse organique. Son incorporation dans divers composés organiques peut améliorer la stabilité et la réactivité, ce qui en fait un composant précieux dans la synthèse de molécules complexes .
Chimie des polymères
En chimie des polymères, les triazoles contribuent au développement de nouveaux matériaux aux propriétés améliorées. Ils peuvent être utilisés comme monomères ou agents de réticulation dans les chaînes polymères, conduisant à des matériaux ayant des caractéristiques spécifiques de résistance mécanique, thermique et chimique .
Chimie supramoléculaire
Les triazoles sont connus pour leur capacité à participer à des liaisons hydrogène et à des interactions π-π, qui sont essentielles dans les assemblages supramoléculaires. Ces propriétés les rendent adaptés à la construction de structures complexes avec des applications potentielles en nanotechnologie et en reconnaissance moléculaire .
Bioconjugaison et biologie chimique
Le cycle triazole est souvent utilisé dans les techniques de bioconjugaison pour lier diverses biomolécules les unes aux autres ou à des supports solides. Cette application est cruciale en biologie chimique pour étudier les processus biologiques et développer des outils de diagnostic .
Imagerie fluorescente
Les triazoles peuvent être fonctionnalisés pour agir comme des sondes fluorescentes. Leur utilisation en imagerie permet la visualisation des systèmes biologiques, fournissant des informations sur les processus cellulaires et aidant au diagnostic des maladies .
Science des matériaux
En raison de leur robustesse et de leur capacité à former des structures diverses, les triazoles trouvent des applications dans la science des matériaux. Ils peuvent faire partie de la composition de matériaux avancés utilisés dans l'électronique, les revêtements et d'autres applications industrielles .
Inhibition enzymatique
Des dérivés spécifiques de triazole ont été identifiés comme de puissants inhibiteurs d'enzymes comme l'anhydrase carbonique-II. Cette application est importante dans la conception de médicaments pour des affections telles que le glaucome, l'épilepsie et le mal des montagnes .
Mécanisme D'action
Target of Action
Similar compounds, such as substituted (1-(benzyl)-1h-1,2,3-triazol-4-yl)(piperazin-1-yl)methanone derivatives, have been shown to interact with tubulin . Tubulin is a globular protein and is the main component of microtubules in cells, playing a crucial role in cell division and structure .
Mode of Action
It is suggested that similar compounds bind to the colchicine binding site of tubulin . This binding can disrupt the polymerization of tubulin into microtubules, a critical process for cell division .
Biochemical Pathways
Compounds that inhibit tubulin polymerization can affect the mitotic spindle assembly, leading to cell cycle arrest . This disruption can trigger apoptosis, or programmed cell death .
Result of Action
Similar compounds have been shown to induce apoptosis in cancer cells . This is likely due to the disruption of microtubule formation, leading to cell cycle arrest and subsequent programmed cell death .
Safety and Hazards
Orientations Futures
Analyse Biochimique
Biochemical Properties
(1-cyclohexyl-1H-1,2,3-triazol-4-yl)methanamine plays a significant role in biochemical reactions, particularly in the inhibition of enzymes and interaction with proteins. It has been observed to interact with tubulin, a protein that is essential for cell division. The compound binds to the colchicine binding site of tubulin, inhibiting its polymerization and thus preventing the formation of microtubules . This interaction disrupts the mitotic spindle formation, leading to cell cycle arrest and apoptosis in cancer cells.
Cellular Effects
The effects of (1-cyclohexyl-1H-1,2,3-triazol-4-yl)methanamine on various cell types and cellular processes are profound. In cancer cells, it induces apoptosis by disrupting the microtubule network, which is crucial for cell division . This compound also affects cell signaling pathways, particularly those involved in cell cycle regulation and apoptosis. It has been shown to cause cell cycle arrest at the G2/M phase, leading to the activation of apoptotic pathways . Additionally, (1-cyclohexyl-1H-1,2,3-triazol-4-yl)methanamine influences gene expression by upregulating pro-apoptotic genes and downregulating anti-apoptotic genes.
Molecular Mechanism
At the molecular level, (1-cyclohexyl-1H-1,2,3-triazol-4-yl)methanamine exerts its effects through binding interactions with biomolecules and enzyme inhibition. The compound binds to the colchicine binding site of tubulin, inhibiting its polymerization and leading to the disruption of microtubule dynamics . This inhibition prevents the formation of the mitotic spindle, causing cell cycle arrest at the G2/M phase and triggering apoptosis. Additionally, (1-cyclohexyl-1H-1,2,3-triazol-4-yl)methanamine has been shown to modulate gene expression by influencing transcription factors and signaling pathways involved in apoptosis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (1-cyclohexyl-1H-1,2,3-triazol-4-yl)methanamine have been studied over time to understand its stability, degradation, and long-term effects on cellular function. The compound has demonstrated stability under standard laboratory conditions, with minimal degradation over time . Long-term studies have shown that prolonged exposure to (1-cyclohexyl-1H-1,2,3-triazol-4-yl)methanamine leads to sustained inhibition of cell proliferation and induction of apoptosis in cancer cells . These effects are consistent with its mechanism of action, which involves disruption of microtubule dynamics and cell cycle arrest.
Dosage Effects in Animal Models
The effects of (1-cyclohexyl-1H-1,2,3-triazol-4-yl)methanamine vary with different dosages in animal models. At lower doses, the compound has been shown to inhibit tumor growth without causing significant toxicity . At higher doses, it can induce toxic effects, including weight loss, organ damage, and hematological abnormalities . These findings highlight the importance of optimizing the dosage to achieve therapeutic efficacy while minimizing adverse effects.
Metabolic Pathways
(1-cyclohexyl-1H-1,2,3-triazol-4-yl)methanamine is involved in various metabolic pathways, interacting with enzymes and cofactors that modulate its activity. The compound is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions . These reactions involve the oxidation, reduction, and conjugation of the compound, leading to the formation of metabolites that are excreted from the body . The metabolic pathways of (1-cyclohexyl-1H-1,2,3-triazol-4-yl)methanamine are crucial for understanding its pharmacokinetics and optimizing its therapeutic use.
Transport and Distribution
The transport and distribution of (1-cyclohexyl-1H-1,2,3-triazol-4-yl)methanamine within cells and tissues are mediated by specific transporters and binding proteins. The compound is taken up by cells through active transport mechanisms and distributed to various cellular compartments . It has been observed to accumulate in the cytoplasm and nucleus, where it exerts its effects on microtubule dynamics and gene expression . The distribution of (1-cyclohexyl-1H-1,2,3-triazol-4-yl)methanamine is influenced by its physicochemical properties, including its solubility and affinity for cellular components.
Subcellular Localization
The subcellular localization of (1-cyclohexyl-1H-1,2,3-triazol-4-yl)methanamine is critical for its activity and function. The compound is primarily localized in the cytoplasm and nucleus, where it interacts with tubulin and other biomolecules . Its localization is facilitated by targeting signals and post-translational modifications that direct it to specific cellular compartments . The subcellular distribution of (1-cyclohexyl-1H-1,2,3-triazol-4-yl)methanamine is essential for its role in disrupting microtubule dynamics and inducing apoptosis in cancer cells.
Propriétés
IUPAC Name |
(1-cyclohexyltriazol-4-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N4/c10-6-8-7-13(12-11-8)9-4-2-1-3-5-9/h7,9H,1-6,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIGSJZAOFVSAAV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2C=C(N=N2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[2,3,3a,4,5,9b-Hexahydrofuro[3,2-c]quinolin-4-yl]-1-propanol](/img/structure/B1464622.png)


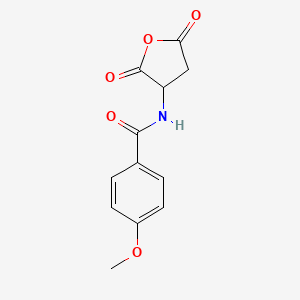
![methyl (2E)-3-{3-chloro-4-[(trifluoromethane)sulfonyloxy]phenyl}prop-2-enoate](/img/structure/B1464627.png)
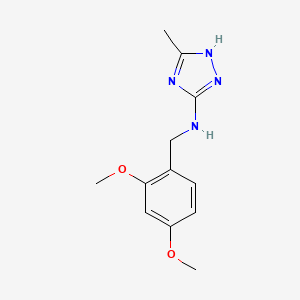
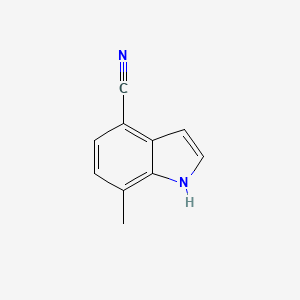

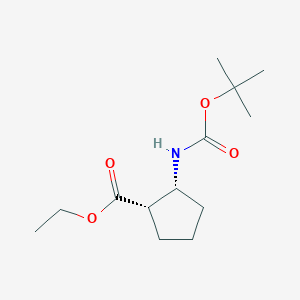


![(3-Methyl-1,5-dioxaspiro[5.5]undec-3-yl)amine](/img/structure/B1464641.png)

